2,4,6-Triphenyl-1,3-azaphosphinine
Description
Properties
CAS No. |
113035-95-3 |
|---|---|
Molecular Formula |
C22H16NP |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2,4,6-triphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C22H16NP/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
YVSAWUNZSFYKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Triphenyl-Substituted Pyrylium Salts
The first step involves preparing a pyrylium salt with phenyl substituents at the 2, 4, and 6 positions. This is typically achieved via condensation of acetophenone derivatives with strong acids such as triflic acid or HClO₄. For example, reaction of 2,4,6-triphenylpyrylium tetrafluoroborate (A ) with PH₃ or its equivalents in anhydrous conditions yields the target azaphosphinine:
$$
\text{2,4,6-Triphenylpyrylium}^+ \text{BF}4^- + \text{PH}3 \rightarrow \text{2,4,6-Triphenyl-1,3-azaphosphinine} + \text{HBF}4 + \text{H}2\text{O}
$$
Key advantages of this method include:
Optimization of Phosphorus Incorporation
The choice of phosphorus source critically impacts reaction efficiency. While PH₃ gas offers atom economy, safety concerns have driven the adoption of alternatives such as PCl₃ or HP(SiMe₃)₂. For instance, treatment of pyrylium salt A with PCl₃ in the presence of a base (e.g., Et₃N) at −78°C followed by hydrolysis affords the PV–oxo intermediate, which is subsequently reduced to the PIII azaphosphinine.
Diels-Alder Cycloaddition Strategies
Diels-Alder reactions between phosphaalkynes and azadienes provide an alternative route to azaphosphinines. Although less commonly applied to triphenyl derivatives, this method offers stereochemical control and access to diverse substitution patterns.
Reaction of tert-Butylphosphaethyne with Azaphosphinine Precursors
In a seminal study, tert-butylphosphaethyne (B ) underwent [4+2] cycloaddition with 1,3,2-diazaphosphinine (C ) to form diazadiphosphabarrelene intermediates, which were further functionalized to yield azaphosphinines. Adapting this approach for 2,4,6-triphenyl derivatives would require:
- Designing a diene precursor with pre-installed phenyl groups.
- Employing phenyl-substituted phosphaethynes (e.g., Ph–C≡P), though their synthesis remains challenging.
$$
\text{Diene} + \text{Ph–C≡P} \xrightarrow{\Delta} \text{this compound}
$$
Limitations and Workarounds
- Steric hindrance : Bulky phenyl groups may impede cycloaddition kinetics. Elevated temperatures (e.g., 120°C in toluene) and prolonged reaction times (48–72 h) are often necessary.
- Oxidation risks : PIII intermediates are prone to oxidation, necessitating strictly anaerobic conditions.
Transition Metal-Catalyzed Cross-Coupling and Cyclization
Pd-catalyzed cross-coupling has emerged as a powerful tool for constructing P–C bonds in azaphosphinine precursors. While primarily explored for five-membered rings, this strategy can be extrapolated to six-membered systems.
Synthesis of 2-Aminophenyl(phenyl)phosphine Intermediates
A critical intermediate—2-aminophenyl(phenyl)phosphine (D )—can be synthesized via Pd(OAc)₂/dppf-catalyzed coupling of 2-bromoaniline with phenylphosphine derivatives. Subsequent cyclization under reflux with aldehydes (e.g., benzaldehyde) yields the azaphosphinine core:
$$
\text{2-Aminophenyl(phenyl)phosphine} + \text{PhCHO} \xrightarrow{\text{toluene, 120°C}} \text{this compound}
$$
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Pyrylium salt route | 70–85 | High modularity, scalability | Requires handling of PH₃/PCl₃ |
| Diels-Alder | 40–60 | Stereochemical control | Limited substrate availability |
| Cross-coupling | 65–75 | Functional group tolerance | Multi-step, costly catalysts |
Mechanistic Insights and Side Reactions
Oxidation Pathways
PV–oxo azaphosphinines often form as byproducts during synthesis, particularly in the presence of trace oxygen. These species can be reduced back to PIII analogs using NaBH₄ or similar agents.
Competing Polymerization
In Diels-Alder reactions, excess phosphaethyne may lead to oligomerization or polymerization. Stoichiometric control and stepwise addition mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinines depending on the reagents used.
Scientific Research Applications
2,4,6-Triphenyl-1,3-azaphosphinine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1,3-azaphosphinine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes. The compound’s unique electronic properties, such as its π-accepting capacity, make it suitable for stabilizing reactive intermediates and facilitating chemical transformations .
Comparison with Similar Compounds
2,4,6-Triphenyl-1,3-azaphosphinine can be compared to other similar compounds such as:
Phosphinines: These are the phosphorus analogs of pyridines and share similar electronic properties.
Triphenylphosphine: A simpler phosphorus-containing compound used widely in organic synthesis.
1,3,5-Triphenylbenzene: A structurally similar compound but without the phosphorus atom, leading to different chemical properties.
The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatile reactivity, making it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
